![molecular formula C29H31N3O2 B4926579 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4926579.png)
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione is a chemical compound with potential applications in scientific research. It is a complex molecule with a unique structure that makes it an attractive candidate for studying various biochemical and physiological processes.
Applications De Recherche Scientifique
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione has potential applications in various scientific research fields. One of the primary applications is in the study of neurotransmitter receptors. The compound has been shown to bind selectively to dopamine D2-like receptors, which are involved in the regulation of mood, motivation, and reward. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions.
Mécanisme D'action
The mechanism of action of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione involves the binding of the compound to dopamine D2-like receptors. This binding results in the modulation of the activity of these receptors, leading to changes in various downstream signaling pathways. The exact mechanism of action is still being studied, but it is believed that the compound may act as a partial agonist or antagonist of these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione are complex and varied. The compound has been shown to modulate the activity of dopamine D2-like receptors, leading to changes in neurotransmitter release and synaptic plasticity. It has also been shown to affect the activity of other neurotransmitter systems, including serotonin and norepinephrine. These effects can have a wide range of physiological and behavioral consequences, depending on the specific conditions and experimental settings.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione in lab experiments is its selectivity for dopamine D2-like receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, the compound also has some limitations, including its complex mechanism of action and potential off-target effects on other neurotransmitter systems. Careful experimental design and interpretation are necessary to ensure the validity and reliability of the results obtained using this compound.
Orientations Futures
There are several future directions for research on 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione. One area of interest is the development of new analogs and derivatives of the compound with improved selectivity and efficacy. Another area of interest is the investigation of the compound's potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, depression, and addiction. Finally, there is also potential for the use of the compound in the development of new imaging and diagnostic tools for studying neurotransmitter systems in vivo.
Méthodes De Synthèse
The synthesis of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione involves several steps. The starting materials include 2-phenylethylamine, diphenylacetonitrile, and maleic anhydride. The reaction proceeds through a series of intermediate compounds, ultimately resulting in the formation of the target molecule. The synthesis method has been optimized to yield high purity and high yield of the compound.
Propriétés
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2/c33-27-22-26(29(34)32(27)17-16-23-10-4-1-5-11-23)30-18-20-31(21-19-30)28(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,26,28H,16-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRYFTRMCOVMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

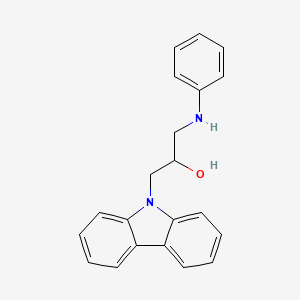
![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)
![2-[5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B4926506.png)
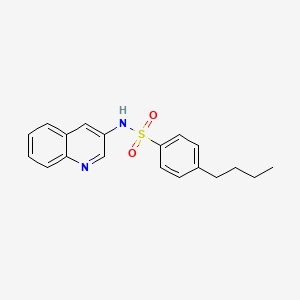
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-2-furyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4926522.png)
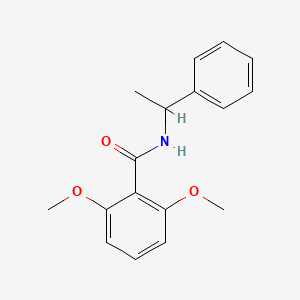
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B4926526.png)
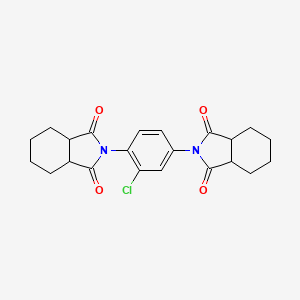
![2-{[(4-methylphenyl)sulfonyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4926552.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol](/img/structure/B4926561.png)
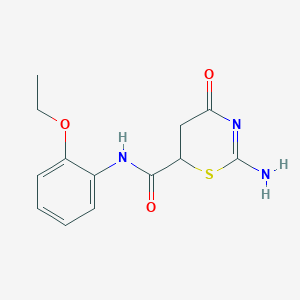

![3-(4-methoxyphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926575.png)
![1'-benzyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4926580.png)